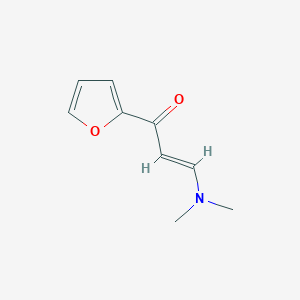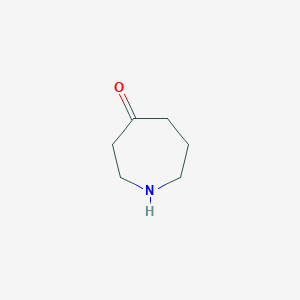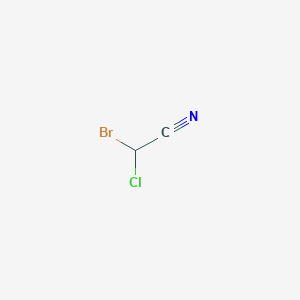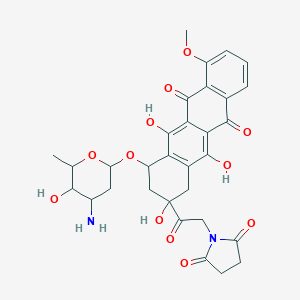
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPP-4 inhibitor, which is a class of drugs that are used to treat type 2 diabetes mellitus. The purpose of
Mécanisme D'action
DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that degrades incretin hormones. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
DPP-4 inhibitor has been shown to have several biochemical and physiological effects. One of the major effects is the increase in the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects. Other effects of DPP-4 inhibitor include the improvement of endothelial function, the reduction of oxidative stress, and the modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPP-4 inhibitor for lab experiments is its specificity for DPP-4. DPP-4 inhibitor has been shown to be highly selective for DPP-4, which makes it a useful tool for studying the role of DPP-4 in various biological processes. In addition, DPP-4 inhibitor has been shown to be stable in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of DPP-4 inhibitor for lab experiments is its potential toxicity. DPP-4 inhibitor has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on DPP-4 inhibitor. One of the major areas of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic applications for DPP-4 inhibitor, such as the treatment of neurodegenerative diseases and autoimmune disorders. In addition, the role of DPP-4 in various biological processes, such as inflammation and immune regulation, is still not fully understood, and further research is needed to elucidate these mechanisms.
Méthodes De Synthèse
The synthesis of DPP-4 inhibitor involves several steps, starting with the reaction of diphenylmethyl chloride with N-(4-aminophenyl)-1-piperazinepropanamide to produce 4-(diphenylmethyl)-N-(4-aminophenyl)-1-piperazinepropanamide. This intermediate is then treated with methyl isocyanate to form 4-(diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide, which is the final product.
Applications De Recherche Scientifique
DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitor works by increasing the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. Other potential applications of DPP-4 inhibitor include the treatment of metabolic syndrome, cardiovascular diseases, and cancer.
Propriétés
Numéro CAS |
107314-45-4 |
|---|---|
Nom du produit |
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide |
Formule moléculaire |
C28H33N5O2 |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
3-[2-benzhydryl-4-[4-(methylcarbamoylamino)phenyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C28H33N5O2/c1-30-28(35)31-23-12-14-24(15-13-23)33-19-18-32(17-16-26(29)34)25(20-33)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3,(H2,29,34)(H2,30,31,35) |
Clé InChI |
JOCRUALROAETRI-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
SMILES canonique |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
Synonymes |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(4-(((methylamino)carbon yl)amino)phenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
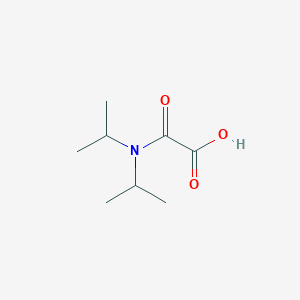
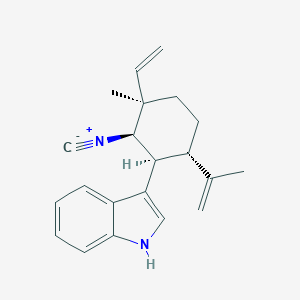

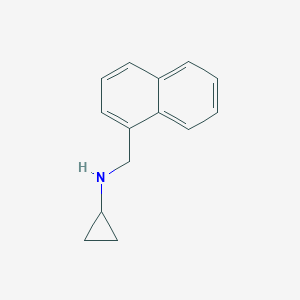
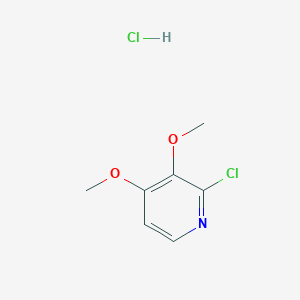


![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
